ENMD-2076

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of FLT3:

One area of research explores ENMD-2076's potential as a FLT3 inhibitor. FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase protein that plays a crucial role in the development of hematopoietic stem cells. Mutations in FLT3 are associated with certain types of leukemia. Studies have shown that ENMD-2076 exhibits inhibitory activity against FLT3 mutations, particularly the D835Y mutation, with an IC50 (half maximal inhibitory concentration) value in the nanomolar range [1].

Source

[1] CovalentInDB: 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-styryl]pyrimidin-4-amine ()

ENMD-2076 is a novel, orally active small molecule kinase inhibitor primarily targeting the Aurora A kinase, along with several other kinases involved in angiogenesis and tumor growth, including the vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors. This compound exhibits a unique mechanism of action that disrupts multiple pathways critical for cancer cell proliferation and survival, making it a promising candidate in cancer therapy. Its chemical structure is characterized by a pyrimidine core substituted with various functional groups, enhancing its bioactivity against a range of solid tumors and hematologic malignancies .

There is no known mechanism of action for this specific compound.

ENMD-2076 exhibits significant biological activity, particularly in inhibiting tumor cell proliferation and inducing apoptosis. Preclinical studies have shown that it effectively inhibits the growth of various cancer cell lines, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma. The compound has been observed to induce tumor regression in xenograft models at well-tolerated doses, further supporting its potential as an effective anticancer agent .

The synthesis of ENMD-2076 involves several steps beginning with the preparation of the free base, which is then converted into a tartrate salt for improved solubility and bioavailability. The synthetic route includes the use of various reagents and solvents under controlled conditions to ensure high yield and purity. The detailed synthesis protocol has been documented in medicinal chemistry literature, emphasizing the importance of optimizing reaction conditions for achieving desired pharmacological properties .

ENMD-2076 is primarily investigated for its applications in oncology. Clinical trials have explored its efficacy in treating various cancers, including:

- Ovarian Cancer: Demonstrated activity in platinum-resistant cases.

- Soft Tissue Sarcoma: Showed promise in early-phase clinical trials.

- Colorectal Cancer: Exhibited robust antitumor effects in xenograft models.

The compound's ability to inhibit angiogenesis alongside its antimitotic properties positions it as a multifaceted treatment option .

Interaction studies have revealed that ENMD-2076 not only inhibits Aurora A but also affects other kinases such as fibroblast growth factor receptor 1 and Flt3. These interactions lead to downstream effects on cellular signaling pathways involved in tumor growth and angiogenesis. Pharmacodynamic assessments indicate that treatment with ENMD-2076 results in decreased levels of soluble vascular endothelial growth factor receptor 2 post-treatment, highlighting its impact on angiogenic signaling .

Several compounds share similarities with ENMD-2076 in terms of their kinase inhibition profiles and therapeutic applications. Below is a comparison with notable compounds:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Primarily an antiangiogenic agent used for renal cell carcinoma. |

| Erlotinib | Epidermal Growth Factor Receptor | Focuses on blocking epidermal growth factor signaling in lung cancer. |

| Sorafenib | Raf kinase, VEGFR2 | Multi-targeted therapy for renal cell carcinoma and hepatocellular carcinoma. |

| Lapatinib | Human Epidermal Growth Factor Receptor 2 | Dual inhibitor targeting both HER2 and epidermal growth factor receptor pathways. |

ENMD-2076 stands out due to its dual action as both an Aurora A kinase inhibitor and an antiangiogenic agent, which is less common among similar compounds . Its selectivity for Aurora A over Aurora B enhances its therapeutic potential while minimizing off-target effects.

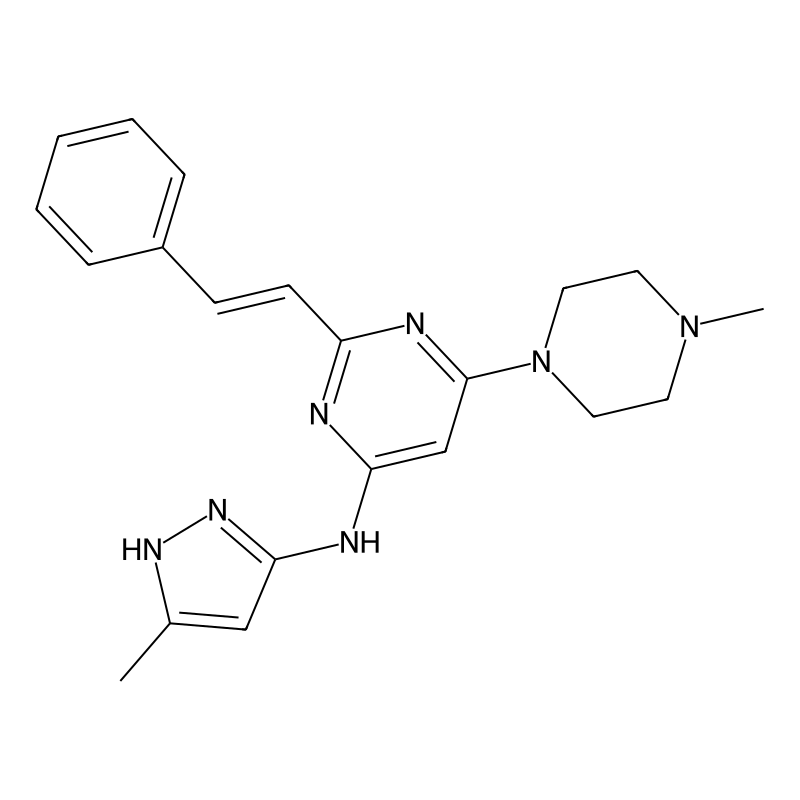

ENMD-2076 is a synthetic small molecule with unique chemical characteristics that have made it the subject of extensive research. The compound's full chemical name is 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine. It is identified in scientific literature by several synonyms including ENMD 2076 and ENMD-981693.

The free base form of ENMD-2076 is registered under Chemical Abstracts Service (CAS) number 934353-76-1, while its tartrate salt forms have been assigned CAS numbers 1453868-32-0 and 1291074-87-7. For chemical database indexing purposes, ENMD-2076 can be uniquely identified by its InChIKey: BLQYVHBZHAISJM-CMDGGOBGSA-N.

| Identifier | Value |

|---|---|

| Chemical Name | 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |

| Common Synonyms | ENMD-2076, ENMD 2076, ENMD-981693 |

| CAS Number (Free Base) | 934353-76-1 |

| CAS Number (Tartrate Salt) | 1453868-32-0, 1291074-87-7 |

| InChIKey | BLQYVHBZHAISJM-CMDGGOBGSA-N |

Structural Characteristics

Free Base Form (C21H25N7)

The free base form of ENMD-2076 possesses a molecular formula of C21H25N7, indicating the presence of 21 carbon atoms, 25 hydrogen atoms, and 7 nitrogen atoms. This composition results in a molecular weight of approximately 375.47 g/mol.

Structurally, ENMD-2076 features a pyrimidine scaffold as its core structural element with various functional group substitutions that contribute to its chemical identity and properties. The molecule contains a phenyl group connected to the pyrimidine core through an ethylene bridge in the E-configuration (trans). Additionally, it incorporates a methylpyrazole group and a methylpiperazine moiety attached to the pyrimidine ring at specific positions.

The linear representation of ENMD-2076's two-dimensional structure can be expressed using the canonical Simplified Molecular Input Line Entry System (SMILES) notation:

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C

| Property | Value |

|---|---|

| Molecular Formula | C21H25N7 |

| Molecular Weight | 375.47 g/mol |

| SMILES Notation | CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C |

Tartrate Salt Form (C25H31N7O6)

The tartrate salt form of ENMD-2076 is created by combining the free base with L-(+)-tartaric acid, yielding a compound with the molecular formula C25H31N7O6. This salt formation increases the molecular weight to approximately 525.6 g/mol.

The salt formation involves an acid-base reaction between the basic nitrogen atoms in ENMD-2076 and the carboxylic acid groups of tartaric acid. Specifically, the L-(+)-tartaric acid salt is formed, also referred to as (2R,3R)-2,3-dihydroxybutanedioic acid in combination with the ENMD-2076 base. This tartrate salt formation significantly alters the physicochemical properties of the compound, particularly enhancing its solubility and stability characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C25H31N7O6 |

| Molecular Weight | 525.6 g/mol |

| Salt Type | L-(+)-tartaric acid salt |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |

Physicochemical Properties

ENMD-2076 demonstrates distinct physicochemical properties that influence its behavior in various solvents and experimental systems. These properties are essential considerations for research applications and potential formulation development.

The solubility profile of ENMD-2076 varies significantly across different solvents. In dimethyl sulfoxide (DMSO), the compound exhibits excellent solubility, with reported values ranging from greater than 18.8 mg/mL to as high as 175.8 mg/mL. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions for experimental purposes.

In contrast, ENMD-2076 shows limited water solubility at approximately 1 mg/mL (2.66 mM). The compound is considered practically insoluble in ethanol, which is an important consideration for solvent selection in experimental protocols.

The relative density of ENMD-2076 has been reported as 1.267. This property provides information about the compound's mass-to-volume relationship, which can be relevant for certain analytical and formulation procedures.

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide (DMSO) | >18.8 mg/mL to 175.8 mg/mL |

| Water | 1 mg/mL (2.66 mM) |

| Ethanol | Insoluble or slightly soluble |

| Relative Density | 1.267 |

The development of the tartrate salt form was specifically undertaken to enhance the solubility and stability characteristics of ENMD-2076, which are critical factors for both research applications and potential pharmaceutical development.

Synthesis and Chemical Preparation

The synthesis of ENMD-2076 involves a multi-step process that begins with the preparation of the free base form, followed by conversion to the tartrate salt to improve its physicochemical properties.

The synthetic pathway typically employs standard organic chemistry techniques, including condensation reactions to form the core pyrimidine structure and attach the various substituent groups. One specific preparation method described in patent literature involves the reaction of 4,6-dichloro-5-nitro-2-[(E)-2-phenylvinyl]pyrimidine with appropriate reagents to introduce the methylpiperazine and methylpyrazole groups.

The specific stereochemistry of the ethylene bridge in the E-configuration (trans) must be carefully controlled during synthesis to ensure the correct structural arrangement. This stereochemical control is crucial for maintaining the intended chemical identity and properties of the final compound.

Purification of ENMD-2076 is accomplished through established methods such as recrystallization or chromatographic techniques. These purification steps are essential to remove synthetic by-products and ensure the high purity required for research applications.

The conversion of the free base to the tartrate salt involves an acid-base reaction with L-(+)-tartaric acid under controlled conditions. This salt formation process is designed to ensure complete conversion while maintaining the structural integrity of the ENMD-2076 molecule. The tartrate salt formation significantly enhances the compound's solubility and stability profiles, making it more suitable for various research applications.

Research protocols typically recommend storing ENMD-2076 at -20°C to maintain its chemical integrity over extended periods. For experimental use, stock solutions are commonly prepared in DMSO due to the compound's excellent solubility in this solvent, with sonication sometimes recommended to facilitate complete dissolution.

ENMD-2076 is a novel orally active, small molecule kinase inhibitor that demonstrates potent antiangiogenic activity through multiple interconnected mechanisms [1] [2] [3]. The compound exhibits selective activity against various kinases involved in angiogenesis, including vascular endothelial growth factor receptors and fibroblast growth factor receptors, while simultaneously targeting Aurora kinases [1] [4] [5]. This dual mechanism of action provides ENMD-2076 with a unique antiangiogenic and antiproliferative profile that has shown substantial efficacy in preclinical models [1] [2] [6].

Molecular Basis of Antiangiogenic Activity

The molecular foundation of ENMD-2076's antiangiogenic properties lies in its selective inhibition of multiple receptor tyrosine kinases essential for angiogenic signaling pathways [1] [4] [5]. ENMD-2076 demonstrates potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2/KDR) with an inhibitory concentration 50 percent (IC50) value of 58 nanomolar for recombinant protein and 20 nanomolar in cellular assays [1] [5] [7]. The compound also exhibits significant activity against vascular endothelial growth factor receptor 3 (VEGFR3) with an IC50 of 16 nanomolar [7].

Fibroblast growth factor receptors represent another critical target for ENMD-2076's antiangiogenic mechanism [1] [4]. The compound inhibits fibroblast growth factor receptor 1 (FGFR1) with an IC50 of 93 nanomolar and fibroblast growth factor receptor 2 (FGFR2) with an IC50 of 71 nanomolar for recombinant proteins [1] [5]. Additional angiogenic targets include platelet-derived growth factor receptor alpha (PDGFRα) with an IC50 of 56 nanomolar, FMS-like tyrosine kinase 3 (Flt3) with an IC50 of 2 nanomolar, and stem cell factor receptor (c-Kit) with an IC50 of 120 nanomolar [1] [5] [7].

The compound's antiangiogenic activity is further enhanced by its ability to inhibit Aurora A kinase with an IC50 of 14 nanomolar [1] [8] [5]. This dual targeting approach affects both the proliferative capacity of endothelial cells and their ability to form new blood vessels [8] [9]. Pharmacodynamic experiments in vivo have demonstrated that single doses of ENMD-2076 produce sustained inhibitory effects on the activation of angiogenic tyrosine kinases, including VEGFR2/KDR and FGFR1 and 2 [1] [2].

The molecular mechanisms underlying ENMD-2076's antiangiogenic effects involve the disruption of multiple signaling cascades essential for endothelial cell function [10] [7]. Treatment with ENMD-2076 results in inhibition of phosphorylated VEGFR1 and FGFR1/3 in sensitive cell lines [7]. The compound affects the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, which plays a crucial role in endothelial cell survival and angiogenesis [8] [11] [12].

Inhibition of Neovascularization

ENMD-2076 demonstrates remarkable efficacy in preventing the formation of new blood vessels in various preclinical models [1] [2] [13]. In the MDA-MB-231 breast cancer xenograft model, ENMD-2076 treatment was observed to inhibit neovascularization while simultaneously inducing regression in already formed vessels [14] [12]. The compound's ability to prevent new blood vessel formation has been demonstrated at doses equivalent to those that provide substantial antitumor activity in tumor xenograft models [1] [2].

The inhibition of neovascularization by ENMD-2076 occurs through multiple cellular mechanisms [10] [15]. The compound induces growth arrest and apoptosis in endothelial cells, thereby preventing their proliferation and migration necessary for new vessel formation [10] [7]. In colorectal cancer models, ENMD-2076 treatment resulted in significant decreases in proliferation markers such as Ki-67, indicating reduced endothelial cell proliferation [6] [16].

Dynamic contrast-enhanced magnetic resonance imaging studies have provided detailed insights into ENMD-2076's effects on neovascularization [6] [16]. In HT-29 colorectal cancer xenografts, treatment with ENMD-2076 at 100 milligrams per kilogram resulted in marked decreases in gadolinium uptake as early as day 7 of treatment [6]. The initial area under the curve (IAUC) and area under the curve (AUC) measurements showed significant reductions compared to vehicle controls, indicating decreased vascular perfusion and permeability [6] [16].

The compound's anti-neovascularization effects are particularly pronounced in tumor models with high angiogenic dependence [1] [4] [6]. In glioblastoma models, ENMD-2076 treatment resulted in robust inhibition of new blood vessel formation, with patients showing higher Aurora kinase A and vascular endothelial growth factor receptor 2 expression being more susceptible to treatment effects [17]. The anti-neovascularization activity extends across multiple cancer types, including breast, colon, melanoma, leukemia, and multiple myeloma cell line xenografts [1] [2].

Regression of Formed Blood Vessels

Beyond preventing new vessel formation, ENMD-2076 demonstrates the ability to induce regression of pre-existing blood vessels [1] [14] [2]. This vascular regression capability represents a critical therapeutic advantage, as it can disrupt the blood supply to established tumors [13] [12]. In the MDA-MB-231 xenograft model, ENMD-2076 treatment resulted in substantial reductions in tumor vascularization, as assessed by CD31 staining [1] [5].

The mechanism of vessel regression involves the induction of endothelial cell apoptosis and the disruption of vascular integrity [10] [7]. ENMD-2076 treatment leads to significant tumor blanching, indicating a loss of vascularity in treated tumors [6] [16]. Gross pathologic examination of treated tumors reveals marked decreases in tumor vasculature compared to vehicle-treated controls [6].

Histological analyses have confirmed the vessel regression effects of ENMD-2076 [1] [6]. In HT-29 colorectal cancer xenografts, tumors from mice treated with 200 milligrams per kilogram of ENMD-2076 displayed significant blanching with an apparent loss of tumor vasculature compared to highly vascularized control tumors [6]. The regression of formed vessels occurs at doses equivalent to those that provide substantial antitumor activity, suggesting a direct relationship between vascular regression and therapeutic efficacy [1] [2].

The temporal dynamics of vessel regression have been characterized through longitudinal imaging studies [6] [16]. Positron emission tomography scanning using 18-fluoro-2-deoxy-glucose showed significant decreases in tumor uptake at days 3 and 21 of treatment, which was associated with marked reductions in proliferation and vascular function [6]. By day 21 of treatment, some tumors became undetectable by imaging, indicating complete vascular regression [6].

Multiple myeloma studies have demonstrated that ENMD-2076 induces vessel regression through dose-dependent mechanisms [12]. Treatment resulted in reduced expression of phosphohistone H3, Ki-67, and CD34 in tumor microvasculature, along with increased caspase-3 staining, indicating endothelial cell apoptosis and vessel regression [5]. The vessel regression effects are accompanied by decreased expression of angiogenic factors and increased expression of anti-angiogenic signals [8] [9].

Effects on Vascular Permeability and Perfusion

ENMD-2076 produces profound effects on vascular permeability and perfusion, key parameters that regulate tumor blood supply and drug delivery [6] [18] [16]. Dynamic contrast-enhanced magnetic resonance imaging studies have provided quantitative measurements of these vascular parameters following ENMD-2076 treatment [6] [16]. The volume transfer constant (Ktrans), which reflects vascular permeability, was decreased by approximately 80 percent compared to vehicle controls at 1 and 3 weeks post-treatment [6] [16].

The reflux coefficient (Kep), which assesses the transfer of contrast agent from tumor tissue back to the blood, was inhibited by approximately 70 percent after ENMD-2076 treatment [6] [16]. These reductions in permeability parameters indicate significant alterations in vascular function and integrity [6]. The area under the gadolinium curve was significantly lower in the ENMD-2076 treatment group by day 7, with statistical significance (P < 0.05), indicating decreased vascular perfusion and permeability [6] [16].

The effects on vascular permeability occur rapidly after treatment initiation [6] [18]. As early as day 7 of treatment, substantial reductions in tumor vascular permeability and perfusion were observed using dynamic contrast-enhanced magnetic resonance imaging [6] [16]. These early changes in vascular parameters precede significant alterations in tumor size, suggesting that vascular effects represent primary mechanisms of action rather than secondary consequences of tumor shrinkage [6].

The reduction in vascular permeability has important implications for tumor physiology and treatment efficacy [18] [16]. Decreased vascular permeability can limit nutrient and oxygen delivery to tumor cells, contributing to tumor cell death and growth inhibition [6]. However, reduced permeability may also affect the delivery of concurrent chemotherapeutic agents, which requires consideration in combination treatment strategies [18].

Perfusion studies using various imaging modalities have confirmed the substantial effects of ENMD-2076 on tumor blood flow [6] [16]. In colorectal cancer xenografts, treatment was associated with significant tumor blanching and loss of vascularity, indicating severely compromised perfusion [6]. The perfusion effects are sustained throughout the treatment period, with persistent reductions observed at multiple time points [6] [16].

The molecular mechanisms underlying the permeability and perfusion changes involve the disruption of endothelial cell tight junctions and adherens junctions [19]. ENMD-2076's inhibition of vascular endothelial growth factor receptor 2 signaling directly affects endothelial cell barrier function [20] [19]. The compound's effects on Aurora kinase A also contribute to endothelial cell dysfunction and altered vascular permeability [8] [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Enmd-981693

Dates

2: Diamond JR, Eckhardt SG, Tan AC, Newton TP, Selby HM, Brunkow KL, Kachaeva MI, Varella-Garcia M, Pitts TM, Bray MR, Fletcher GC, Tentler JJ. Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models. Clin Cancer Res. 2013 Jan 1;19(1):291-303. doi: 10.1158/1078-0432.CCR-12-1611. Epub 2012 Nov 7. PubMed PMID: 23136197; PubMed Central PMCID: PMC3537923.

3: Cao H, Li M, Qian WB. [Killing effect of aurora kinase inhibitor ENMD-2076 on acute myelogenous leukemia cells]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2012 Sep;41(5):479-84. Chinese. PubMed PMID: 23086638.

4: Matulonis UA, Lee J, Lasonde B, Tew WP, Yehwalashet A, Matei D, Behbakht K, Grothusen J, Fleming G, Lee NK, Arnott J, Bray MR, Fletcher G, Brokx RD, Castonguay V, Mackay H, Sidor CF, Oza AM. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer. Eur J Cancer. 2013 Jan;49(1):121-31. doi: 10.1016/j.ejca.2012.07.020. Epub 2012 Aug 21. PubMed PMID: 22921155.

5: How J, Yee K. ENMD-2076 for hematological malignancies. Expert Opin Investig Drugs. 2012 May;21(5):717-32. doi: 10.1517/13543784.2012.668882. Epub 2012 Mar 8. Review. PubMed PMID: 22397360.

6: Zhang S, Farag SS. From cell biology to therapy: ENMD-2076 in the treatment of multiple myeloma. Expert Opin Investig Drugs. 2011 Jul;20(7):1015-28. doi: 10.1517/13543784.2011.584869. Epub 2011 May 26. Review. PubMed PMID: 21615212.

7: Fletcher GC, Brokx RD, Denny TA, Hembrough TA, Plum SM, Fogler WE, Sidor CF, Bray MR. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action. Mol Cancer Ther. 2011 Jan;10(1):126-37. doi: 10.1158/1535-7163.MCT-10-0574. Epub 2010 Dec 21. PubMed PMID: 21177375.

8: Diamond JR, Bastos BR, Hansen RJ, Gustafson DL, Eckhardt SG, Kwak EL, Pandya SS, Fletcher GC, Pitts TM, Kulikowski GN, Morrow M, Arnott J, Bray MR, Sidor C, Messersmith W, Shapiro GI. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors. Clin Cancer Res. 2011 Feb 15;17(4):849-60. doi: 10.1158/1078-0432.CCR-10-2144. Epub 2010 Dec 3. PubMed PMID: 21131552; PubMed Central PMCID: PMC3867298.

9: Wang X, Sinn AL, Pollok K, Sandusky G, Zhang S, Chen L, Liang J, Crean CD, Suvannasankha A, Abonour R, Sidor C, Bray MR, Farag SS. Preclinical activity of a novel multiple tyrosine kinase and aurora kinase inhibitor, ENMD-2076, against multiple myeloma. Br J Haematol. 2010 Aug;150(3):313-25. doi: 10.1111/j.1365-2141.2010.08248.x. Epub 2010 Jun 15. PubMed PMID: 20560971.

10: Tentler JJ, Bradshaw-Pierce EL, Serkova NJ, Hasebroock KM, Pitts TM, Diamond JR, Fletcher GC, Bray MR, Eckhardt SG. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models. Clin Cancer Res. 2010 Jun 1;16(11):2989-98. doi: 10.1158/1078-0432.CCR-10-0325. Epub 2010 Apr 20. PubMed PMID: 20406842; PubMed Central PMCID: PMC3928713.